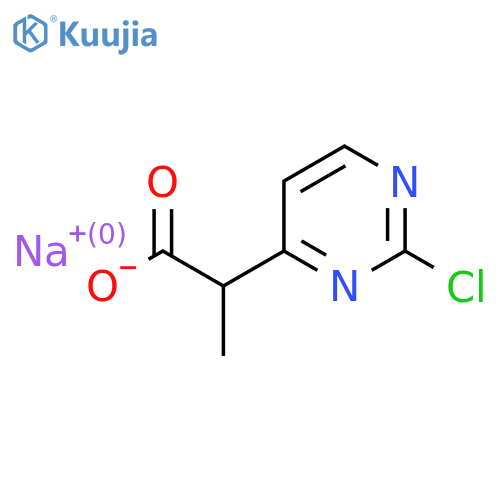Cas no 2705220-25-1 (2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt)

2705220-25-1 structure
商品名:2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt
2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt 化学的及び物理的性質
名前と識別子
-
- D79426
- 2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt
- 2-(2-CHLOROPYRIMIDIN-4-YL)PROPANOIC ACID SODIUM SALT
- 2705220-25-1
- Sodium 2-(2-chloropyrimidin-4-yl)propanoate
- 2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt
-
- インチ: 1S/C7H7ClN2O2.Na/c1-4(6(11)12)5-2-3-9-7(8)10-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1
- InChIKey: QOWSIBITDJCMQP-UHFFFAOYSA-M
- ほほえんだ: ClC1=NC=CC(C(C(=O)[O-])C)=N1.[Na+]
計算された属性
- せいみつぶんしりょう: 208.0015494g/mol
- どういたいしつりょう: 208.0015494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.9
2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1299057-250mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 250mg |
$785 | 2024-07-21 | |
| 1PlusChem | 1P024TVA-500mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 500mg |
$1137.00 | 2024-05-08 | |
| eNovation Chemicals LLC | Y1299057-100mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 100mg |
$585 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1299057-500mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 500mg |
$1305 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1299057-5G |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 5g |
$5115 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1299057-1G |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 1g |
$1960 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299057-500mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 500mg |
$1305 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299057-100mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 100mg |
$585 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1299057-250mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 250mg |
$785 | 2025-02-22 | |
| 1PlusChem | 1P024TVA-250mg |
2-(2-chloropyrimidin-4-yl)propanoic acid;sodium salt |
2705220-25-1 | 97% | 250mg |
$691.00 | 2024-05-08 |
2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
2705220-25-1 (2-(2-Chloropyrimidin-4-YL)propanoic acid sodium salt) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
